molecular formula C9H10ClNO3 B7951872 Methyl 2-(3-amino-4-chlorophenoxy)acetate

Methyl 2-(3-amino-4-chlorophenoxy)acetate

Cat. No. B7951872
M. Wt: 215.63 g/mol
InChI Key: BNWMBAKERONWEE-UHFFFAOYSA-N
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Patent
US08173812B2

Procedure details

A solution of (4-chloro-3-nitrophenoxy)acetic acid methyl ester (30 g) in methanol (100 mL) was added to a mixture of iron (26 g), ammonium chloride (33 g) and water (400 mL) at room temperature, and the resulting mixture was heated in an ultrasonic bath at 60° C. for 4 hours. The mixture was basified by the addition of sodium hydroxide, extracted with ethyl acetate, and the combined extracts were washed with 1.0 M aqueous hydrochloric acid solution. The pH of the combined aqueous phases was adjusted to 7-8 by the addition of sodium hydroxide, and the resulting precipitate was collected by filtration and then dried to afford title compound (14 g).
Name
(4-chloro-3-nitrophenoxy)acetic acid methyl ester
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
26 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([N+:13]([O-])=O)[CH:7]=1.[Cl-].[NH4+].O.[OH-].[Na+]>CO.[Fe]>[CH3:1][O:2][C:3](=[O:16])[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([NH2:13])[CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
(4-chloro-3-nitrophenoxy)acetic acid methyl ester
Quantity
30 g
Type
reactant
Smiles
COC(COC1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
Name
Quantity
33 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
26 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the combined extracts were washed with 1.0 M aqueous hydrochloric acid solution
ADDITION
Type
ADDITION
Details
The pH of the combined aqueous phases was adjusted to 7-8 by the addition of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=CC(=C(C=C1)Cl)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.